A Technical Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one: Physicochemical Properties and Biological Significance
A Technical Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its benzoxazinone core structure is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one, along with insights into its synthesis and potential biological activities, to support its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 6-amino-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 88-93 °C | |
| LogP (estimated) | ~0.3 (for 7-fluoro derivative) | [2] |
| pKa (predicted) | Due to the presence of an aromatic amine and an amide group, this compound is expected to have both a basic and an acidic pKa. The aromatic amine would have a pKa in the range of 4-5, while the amide N-H is weakly acidic with a pKa likely above 15. | |
| Solubility | While specific data for the 6-amino derivative is not readily available, related benzoxazinones show solubility in organic solvents like methanol and DMSO.[3] Due to the amino group, its solubility in aqueous solutions is expected to be pH-dependent. | |
| CAS Number | 89976-75-0 | [1] |
Experimental Protocols
General Synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one
While a specific, detailed experimental protocol for the synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one is not widely published in open literature, a general synthetic strategy can be inferred from the synthesis of structurally related benzoxazinones, particularly fluorinated analogs.[4][5] The most common approach involves the reduction of a nitro-substituted precursor followed by intramolecular cyclization.
A plausible synthetic route is outlined below:
Note: This represents a generalized pathway. Specific reaction conditions, reagents, and purification methods would need to be optimized for the synthesis of the target compound.
Potential Biological Signaling Pathways
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been implicated in several important biological signaling pathways, suggesting potential therapeutic applications for 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Nrf2-HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). Some benzoxazinone derivatives have been shown to modulate this pathway, suggesting a potential role in cytoprotection and anti-inflammatory responses.
DNA Damage Response Pathway
Several studies have indicated that certain benzoxazinone derivatives can induce DNA damage in cancer cells, leading to the activation of DNA damage response (DDR) pathways and ultimately apoptosis.[9][10] This suggests that 6-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives could be investigated as potential anticancer agents. The general mechanism involves the introduction of DNA lesions, which are recognized by sensor proteins that initiate a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger programmed cell death.
Conclusion
6-amino-2H-1,4-benzoxazin-3(4H)-one is a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, while requiring further experimental validation, suggest it is a viable starting point for medicinal chemistry campaigns. The potential for this compound and its derivatives to modulate key signaling pathways, such as the Nrf2-HO-1 and DNA damage response pathways, highlights its relevance for research in areas including neurodegenerative diseases, inflammation, and oncology. This technical guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this versatile molecule.
References
- 1. 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one 103361-44-0 [sigmaaldrich.com]
- 2. 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | C8H7FN2O2 | CID 10313389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 [sigmaaldrich.com]
- 4. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]
- 5. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 6. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 7. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
